2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol
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Overview
Description
2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol typically involves the reaction of 1-methyl-3,5-diphenyl-4-pyrazole with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as thionyl chloride, phosphorus tribromide, and amines are used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products include alcohols and amines.
Substitution: The major products include halides, amines, and thiols.
Scientific Research Applications
2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,5-diphenyl-4-pyrazole: This compound shares the pyrazole core structure but lacks the hydroxyl group.
2-[(1-Methyl-3,5-diphenyl-4-pyrazolyl)oxy]acetic acid: This compound has a similar structure but contains an acetic acid moiety instead of the ethanol group.
Uniqueness
2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a wider range of chemical modifications and applications compared to its analogs.
Properties
CAS No. |
60627-63-6 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(1-methyl-3,5-diphenylpyrazol-4-yl)oxyethanol |
InChI |
InChI=1S/C18H18N2O2/c1-20-17(15-10-6-3-7-11-15)18(22-13-12-21)16(19-20)14-8-4-2-5-9-14/h2-11,21H,12-13H2,1H3 |
InChI Key |
IJEUECPYNRXTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)OCCO)C3=CC=CC=C3 |
Origin of Product |
United States |
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